3-Fluoro-4-nitrotoluene
Overview
Description
3-Fluoro-4-nitrotoluene is an organic compound with the molecular formula C7H6FNO2. It is a yellowish crystalline powder with a molecular weight of 155.13 g/mol . This compound is used as an intermediate in the synthesis of various chemical compounds, including dyes, pigments, and flavors .
Mechanism of Action
Target of Action
3-Fluoro-4-nitrotoluene is primarily used in the preparation of IκB kinase (IKK) inhibitors . IKK plays a crucial role in the NF-κB signaling pathway, which is involved in immune responses, inflammation, and cell survival .
Mode of Action
It is known to be used in the synthesis of ikk inhibitors . These inhibitors prevent the activation of IKK, thereby inhibiting the NF-κB signaling pathway .
Biochemical Pathways
The compound is involved in the NF-κB signaling pathway through its role in the synthesis of IKK inhibitors . The inhibition of IKK prevents the activation of NF-κB, a transcription factor that regulates the expression of genes involved in immune responses, inflammation, and cell survival .
Result of Action
The primary result of the action of this compound, through its role in the synthesis of IKK inhibitors, is the inhibition of the NF-κB signaling pathway . This can lead to a decrease in the expression of genes regulated by NF-κB, potentially affecting immune responses, inflammation, and cell survival .
Biochemical Analysis
Biochemical Properties
3-Fluoro-4-nitrotoluene plays a significant role in various biochemical reactions. It has been used in the preparation of inhibitors for IκB kinase (IKK), which is involved in the regulation of the NF-κB signaling pathway . The interaction of this compound with IκB kinase suggests that it may influence inflammatory responses and immune regulation. Additionally, the compound’s nitro group can undergo reduction reactions, potentially interacting with enzymes like nitroreductases, which are involved in the metabolism of nitroaromatic compounds.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, particularly those involving NF-κB, due to its interaction with IκB kinase . This interaction can lead to changes in gene expression, affecting the production of cytokines and other inflammatory mediators. Furthermore, this compound may impact cellular metabolism by interacting with enzymes involved in the reduction of nitro groups, potentially leading to the generation of reactive intermediates that can affect cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. Its interaction with IκB kinase involves binding to the enzyme’s active site, inhibiting its activity and preventing the phosphorylation and degradation of IκB . This inhibition stabilizes the IκB-NF-κB complex, preventing NF-κB from translocating to the nucleus and initiating gene transcription. Additionally, the nitro group of this compound can undergo reduction by nitroreductases, leading to the formation of reactive intermediates that can interact with cellular macromolecules and influence cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of reducing agents . Over time, this compound may degrade into various byproducts, which can have different biological activities. Long-term exposure to the compound in in vitro or in vivo studies may lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily influence specific biochemical pathways, such as the NF-κB signaling pathway . At higher doses, this compound can induce toxic effects, including oxidative stress, DNA damage, and apoptosis. These adverse effects are likely due to the generation of reactive intermediates during the reduction of the nitro group.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound can be metabolized by nitroreductases, leading to the formation of amino derivatives . These metabolites can further participate in conjugation reactions, such as glucuronidation or sulfation, facilitating their excretion from the body. The metabolic flux of this compound and its metabolites can influence the levels of various intermediates and end products in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with transporters and binding proteins, influencing its localization and accumulation in specific cellular compartments. The distribution of this compound can affect its biological activity and the extent of its interactions with target biomolecules.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the interaction of this compound with IκB kinase may occur in the cytoplasm, where the enzyme is primarily located. Additionally, the reduction of the nitro group by nitroreductases may take place in the mitochondria or other organelles involved in redox reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-nitrotoluene typically involves the nitration of 3-fluorotoluene. This process can be carried out using acetic anhydride and concentrated nitric acid, or a mixed acid of nitric acid and sulfuric acid . The reaction conditions are optimized to improve the selectivity for this compound production.
Industrial Production Methods: In industrial settings, the production of this compound follows similar nitration processes but on a larger scale. The reaction parameters, such as temperature, concentration of reagents, and reaction time, are carefully controlled to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-4-nitrotoluene undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution:
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Oxidation: Potassium dichromate in glacial acetic acid and concentrated sulfuric acid.
Major Products Formed:
Reduction: 3-Fluoro-4-aminotoluene.
Oxidation: 3-Fluoro-4-nitrobenzoic acid.
Scientific Research Applications
3-Fluoro-4-nitrotoluene has several scientific research applications:
Comparison with Similar Compounds
- 2-Fluoro-4-nitrotoluene
- 3-Fluoro-2-nitrotoluene
- 4-Fluoro-3-nitrobenzotrifluoride
- 3-Chloro-4-nitrotoluene
Comparison: 3-Fluoro-4-nitrotoluene is unique due to the position of the fluorine and nitro groups on the aromatic ring, which influences its chemical reactivity and physical properties. Compared to its isomers, such as 2-Fluoro-4-nitrotoluene and 3-Fluoro-2-nitrotoluene, this compound exhibits different reactivity patterns in nucleophilic aromatic substitution reactions . Additionally, the presence of the fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various chemical syntheses .
Properties
IUPAC Name |
2-fluoro-4-methyl-1-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c1-5-2-3-7(9(10)11)6(8)4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMOWQCNPFDWPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060002 | |
Record name | 3-Fluoro-4-nitrotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
446-34-4 | |
Record name | 2-Fluoro-4-methyl-1-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=446-34-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 2-fluoro-4-methyl-1-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000446344 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Fluoro-4-nitrotoluene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25756 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 2-fluoro-4-methyl-1-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Fluoro-4-nitrotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-fluoro-4-nitrotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.516 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of using solid acid catalysts for the nitration of 3-fluorotoluene to produce 3-fluoro-4-nitrotoluene?
A1: Solid acid catalysts offer several advantages over conventional methods for the nitration of 3-fluorotoluene to produce this compound. [] These advantages include:
- Enhanced regioselectivity: Solid acid catalysts like Fe/Mo/SiO2, MoO3/SiO2, and H-beta demonstrate superior selectivity towards the desired this compound isomer compared to traditional nitration methods. []
- Milder reaction conditions: The use of solid acid catalysts allows for nitration reactions to occur under milder conditions, often employing 70% nitric acid instead of highly concentrated acids. [] This reduces the formation of unwanted byproducts and simplifies the purification process.
- Environmental friendliness: Solid acid catalysts are easily separable from the reaction mixture and reusable, making the process more environmentally friendly and cost-effective. [] The research highlighted the stability of the H-beta catalyst, showing no significant loss in conversion or selectivity even after five cycles. []
Q2: How do the different nitration processes affect the selectivity of this compound production?
A2: Research indicates that the choice of nitration process significantly impacts the selectivity of this compound production. []
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